Pentanenitrile, 2,2'-azobis(2-methyl-
Description
Structural Characterization of 2,2'-Azobis(2-methylpropionitrile)
Molecular Structure and Bonding Configuration
AIBN (C~8~H~12~N~4~) features a symmetrical structure comprising two 2-cyanoprop-2-yl groups connected by an azo (-N=N-) linkage (Fig. 1). Each cyanoprop-2-yl unit consists of a central carbon bonded to two methyl groups (-CH~3~) and a nitrile (-CN) functional group. The azo bridge adopts a planar trans configuration, stabilized by conjugation between the nitrogen lone pairs and the adjacent cyano groups.
The molecule’s geometry optimizes radical stability during thermal decomposition. At temperatures exceeding 40°C, homolytic cleavage of the N=N bond generates two 2-cyano-2-propyl radicals and nitrogen gas (N~2~). This exothermic process (ΔG^‡^ = 131 kJ/mol) is entropy-driven due to N~2~ release. The nitrile groups play a dual role: (1) electron-withdrawing effects stabilize the transient radicals, and (2) dipole-dipole interactions enhance crystalline packing.
Table 1: Key Molecular Properties of AIBN
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C~8~H~12~N~4~ | |
| Molecular Weight | 164.21 g/mol | |
| Solubility | Alcohols, acetone; insoluble in water | |
| Decomposition Temp | 66–72°C |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ^1^H NMR spectrum of AIBN (CDCl~3~, 400 MHz) reveals a single peak at δ 1.70 ppm, corresponding to the six equivalent methyl protons (-CH~3~) on each cyanoprop-2-yl group. No splitting occurs due to the molecule’s symmetry and absence of neighboring non-equivalent protons. The nitrile carbons (-CN) appear at δ 118–120 ppm in the ^13^C NMR spectrum, consistent with sp-hybridized carbon nuclei.
Table 2: ^1^H NMR Spectral Data for AIBN
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.70 | Singlet | 12H | -CH~3~ (methyl) |
Infrared (IR) Spectroscopy
The IR spectrum (KBr pellet) exhibits a strong absorption band at 2245 cm^-1^, characteristic of the C≡N stretch in nitriles. Additional peaks at 2980 cm^-1^ (C-H stretch in -CH~3~) and 1450 cm^-1^ (N=N stretch) confirm the azo linkage.
Mass Spectrometry
Electron ionization (EI) mass spectrometry shows a molecular ion peak at m/z 164, corresponding to [C~8~H~12~N~4~]^+^. Fragmentation patterns include:
- m/z 121: Loss of one cyanoprop-2-yl radical (C~4~H~6~N~2~^- ^)
- m/z 68: Formation of the 2-cyano-2-propyl radical (C~4~H~6~N^- ^)
Table 3: Major Mass Spectral Fragments of AIBN
| m/z | Relative Abundance (%) | Fragment Identity |
|---|---|---|
| 164 | 100 | Molecular ion ([M]^+^) |
| 121 | 40.7 | [M - C~4~H~6~N~2~]^+^ |
| 68 | 26.6 | [C~4~H~6~N]^+^ |
Crystallographic Studies and Spatial Arrangement
While single-crystal X-ray diffraction data for AIBN remains limited, its molecular symmetry and packing can be inferred from analogous azo compounds. The planar azo group facilitates face-to-face π-stacking in the solid state, while methyl and nitrile groups engage in van der Waals interactions. Computational models (DFT, B3LYP/6-31G*) predict a bond length of 1.25 Å for the N=N bond and 1.45 Å for the C-N bonds in the cyanoprop-2-yl groups.
The molecule’s lattice energy (-45.2 kJ/mol) derives primarily from dipole-dipole interactions between polar nitrile groups, explaining its solubility in polar organic solvents like methanol and acetone.
Properties
CAS No. |
13393-65-2 |
|---|---|
Molecular Formula |
C12H20N4 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-(2-cyanopentan-2-yldiazenyl)-2-methylpentanenitrile |
InChI |
InChI=1S/C12H20N4/c1-5-7-11(3,9-13)15-16-12(4,10-14)8-6-2/h5-8H2,1-4H3 |
InChI Key |
ODKBBGGUUMCXFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C#N)N=NC(C)(CCC)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Characteristics:
Research Findings:
- Lung Mechanics : AAPH exposure (200 mg/kg in rats) increases lung resistive pressure (ΔP1) and static elastance (Est), indicating airway obstruction and tissue stiffening .

- Oxidative Damage : Elevated malondialdehyde (MDA) and carbonyl groups confirm lipid peroxidation and protein oxidation .
- Inflammation : Upregulates pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and promotes collagen/elastic fiber deposition in lung tissue .

- Antioxidant Response : Reduces superoxide dismutase (SOD) activity at high doses while increasing catalase (CAT) activity as a compensatory mechanism .
Comparison with Similar Compounds
The following table summarizes AAPH’s structural and functional distinctions from other azo compounds:
Key Differences:
Solubility and Reactivity :
- AAPH’s water solubility makes it ideal for biological studies, whereas AIBN and V-70 are lipophilic, favoring industrial polymer synthesis .
- Methoxy groups in V-70 enhance thermal stability, enabling controlled radical generation at lower temperatures (~30°C) compared to AIBN (~60°C) .
Biological Impact :
- AAPH uniquely induces systemic oxidative damage (e.g., lung fibrosis, cytokine release) due to its ability to penetrate tissues and generate peroxyl radicals .
- AIBN and VAZO 67 are primarily hazardous in industrial settings due to explosive decomposition but lack documented in vivo toxicity .
Structural Influence on Function: Amidino groups in AAPH facilitate hydrogen bonding, enhancing its interaction with biological membranes . Nitrile groups in AIBN and VAZO 67 favor radical generation in hydrophobic environments, making them unsuitable for aqueous systems .
Research Implications and Gaps
- AAPH : Critical for modeling oxidative stress-related diseases (e.g., COPD, pulmonary fibrosis), but high doses (200 mg/kg) may overestimate clinical relevance .
- Industrial Compounds : AIBN and V-70 require further toxicological profiling to assess environmental and occupational risks .
- Structural Variants : Compounds with methoxy or trimethyl groups (e.g., V-70) warrant exploration for targeted drug delivery or controlled-release applications .
Preparation Methods
Reaction Conditions
| Parameter | Specification |
|---|---|
| Temperature | -10°C to 30°C (optimal: 5–15°C) |
| Surfactant System | Hexadecyltrimethylammonium chloride + dioctyldimethylammonium chloride (1:1 w/w) |
| Br⁻:Surfactant Ratio | 0.4:1 to 12:1 |
| Reaction Time | 2–4 hours |
This method achieves 92–95% conversion efficiency with residual hydrazine derivatives below 0.5%. The surfactant mixture facilitates rapid interfacial reactions, while bromide ions act as redox mediators to suppress chloramine byproducts.
Continuous Flow Reactor Adaptations
Recent advances employ microreactor technology to enhance safety and scalability. Key features include:
-
Residence Time Control : 8–12 minutes at 25°C prevents thermal runaway.
-
In-line Analytics : FTIR monitoring of N–H stretches (3350 cm⁻¹) ensures >99% oxidation completeness.
-
Yield Optimization : 87% isolated yield with 99.5% purity, surpassing batch reactor performance by 12%.
Purification and Stabilization Protocols
Post-synthetic processing critically determines product stability:
Crystallization
Stabilization Additives
| Additive | Concentration | Function |
|---|---|---|
| 4-Methoxyphenol | 50–100 ppm | Radical scavenger |
| Trisodium phosphate | 0.1–0.3% | pH buffering (6.8–7.2) |
Industrial-Scale Manufacturing Considerations
Large-scale production (≥100 kg/batch) requires:
-
Explosion Mitigation : Nitrogen blanketing during drying prevents azide formation.
-
Waste Stream Management : Hypochlorite quench with NaHSO₃ reduces active chlorine content to <1 ppm in effluent.
-
Quality Control Metrics :
| Parameter | Specification | Test Method |
|---|---|---|
| Azo Content | ≥98.5% | UV-Vis (λ=345 nm) |
| Moisture | ≤0.15% | Karl Fischer |
| Insolubles | ≤0.01% | Gravimetric filtration |
Q & A
Basic Question: What are the optimal experimental conditions for synthesizing 2,2'-azobis(2-methylbutanenitrile)?
Answer:
The synthesis typically involves oxidative coupling of 2-amino-2-methylbutanenitrile under controlled conditions. Key parameters include:
- Oxidizing agents : Use Oxone® (potassium peroxymonosulfate) with potassium bromide in an aqueous medium to achieve efficient oxidation of the hydrazine intermediate .
- Temperature : Maintain reaction temperatures between 20–25°C to avoid premature decomposition of the azo compound .
- Purification : Recrystallize the product from acetone or ethanol to achieve ≥98% purity, as impurities can accelerate unintended decomposition .
Basic Question: How should researchers characterize the purity and structural integrity of 2,2'-azobis(2-methylbutanenitrile)?
Answer:
A multi-technique approach is recommended:
- Chromatography : Use HPLC with a C18 column and acetonitrile/water mobile phase to quantify purity and detect trace impurities .
- Spectroscopy : Confirm the azo (-N=N-) bond via FT-IR (absorption at ~1450–1550 cm⁻¹) and UV-Vis (λmax ~340–360 nm) .
- Thermal Analysis : Perform differential scanning calorimetry (DSC) to identify decomposition onset temperatures, typically ~60–70°C .
Advanced Question: How do conflicting thermal decomposition data for this compound arise, and how should researchers resolve such contradictions?
Answer:
Discrepancies in decomposition temperatures (e.g., 60°C vs. 70°C) may stem from:
- Purity : Impurities like residual solvents or unreacted precursors lower decomposition onset. Always report purity levels when publishing data .
- Measurement techniques : DSC (dynamic heating) vs. isothermal stability tests yield different results. Standardize methods across studies .
- Atmosphere : Decomposition rates vary under inert (N₂) vs. oxidative (air) conditions. Specify experimental atmospheres in protocols .
Advanced Question: What mechanistic insights explain the role of 2,2'-azobis(2-methylbutanenitrile) in radical polymerization?
Answer:
As a radical initiator, the compound undergoes homolytic cleavage of the azo bond upon heating (Δ ~60–80°C), generating two 2-cyano-2-propyl radicals. Key considerations include:
- Half-life : Calculate initiation efficiency using the Arrhenius equation (e.g., t₁/₂ = 10 hours at 65°C) to optimize polymerization rates .
- Solvent effects : Polar solvents (e.g., DMF) stabilize radicals, enhancing initiation efficiency, while nonpolar solvents may require higher temperatures .
- Inhibition : Trace oxygen or phenolic stabilizers can quench radicals. Pre-degas solvents and monomers to mitigate interference .
Basic Question: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent autocatalytic decomposition .
- Handling : Use explosion-proof refrigerators and avoid grinding solid samples, as mechanical stress can trigger exothermic decomposition .
- Emergency measures : In case of accidental exposure, flush skin/eyes with water for 15 minutes and monitor for cyanide toxicity symptoms (e.g., headache, dizziness) .
Advanced Question: How can researchers optimize the use of this compound in kinetic studies of radical reactions?
Answer:
- Concentration gradients : Use low initiator concentrations (0.1–1.0 mol%) to minimize chain-transfer side reactions .
- Real-time monitoring : Employ in-situ FT-NIR or ESR spectroscopy to track radical generation and consumption rates .
- Data normalization : Account for solvent viscosity and temperature effects on radical diffusion using the Stokes-Einstein equation .
Advanced Question: What analytical strategies address discrepancies in reported biological or environmental toxicity data?
Answer:
Contradictory toxicity profiles (e.g., aquatic LC50 values) may arise from:
- Degradation products : Hydrolysis or photolysis generates toxic byproducts like hydrogen cyanide. Use LC-MS/MS to identify and quantify degradation pathways .
- Test organisms : Variability in species sensitivity (e.g., Daphnia magna vs. zebrafish). Standardize OECD or EPA guidelines for cross-study comparisons .
- Exposure duration : Acute vs. chronic toxicity studies require distinct experimental designs. Clarify endpoints (e.g., mortality, oxidative stress) in methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


